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molecular formula C15H22BFN2O3 B8085577 3-Ethyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

3-Ethyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No. B8085577
M. Wt: 308.16 g/mol
InChI Key: UIEHVDUTOMHSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120812B2

Procedure details

5 g of 4-amino-3-fluorophenylboronic acid pinacol ester (21.08 mmol) are placed in 100 ml of DCM. 3.23 ml of triethylamine (23.20 mmol) are added. The reaction mixture is cooled in an ice bath to 4° C. After stirring for 5 minutes, 2.21 g of triphosgene (7.38 mmol) are added portionwise, and the ice bath is then removed. After stirring for 1 hour 30 minutes at room temperature, 8.77 g of ethylamine hydrochloride (105.45 mmol) and then 14.57 g of K2CO3 (105.45 mmol) are added portionwise. After 2 hours, the medium is cooled in an ice bath and then acidified with 1 N hydrochloric acid solution. The aqueous phase is extracted 3 times with DCM. The organic phases are combined, washed with brine, dried over MgSO4, filtered and concentrated. The residue is chromatographed on silica gel with a gradient of from 0% to 5% MeOH in DCM to give 4.65 g of 1-ethyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]urea.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.23 mL
Type
reactant
Reaction Step Two
Quantity
2.21 g
Type
reactant
Reaction Step Three
Quantity
8.77 g
Type
reactant
Reaction Step Four
Name
Quantity
14.57 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]2[O:16][C:13]([CH3:15])([CH3:14])[C:10]([CH3:12])([CH3:11])[O:9]2)=[CH:4][C:3]=1[F:17].[CH2:18]([N:20]([CH2:23]C)CC)[CH3:19].ClC(Cl)([O:28]C(=O)OC(Cl)(Cl)Cl)Cl.Cl.C(N)C.C([O-])([O-])=O.[K+].[K+].Cl>C(Cl)Cl>[CH2:18]([NH:20][C:23]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]2[O:9][C:10]([CH3:12])([CH3:11])[C:13]([CH3:15])([CH3:14])[O:16]2)=[CH:4][C:3]=1[F:17])=[O:28])[CH3:19] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)B1OC(C)(C)C(C)(C)O1)F
Step Two
Name
Quantity
3.23 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.21 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Four
Name
Quantity
8.77 g
Type
reactant
Smiles
Cl.C(C)N
Name
Quantity
14.57 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath is then removed
STIRRING
Type
STIRRING
Details
After stirring for 1 hour 30 minutes at room temperature
Duration
30 min
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the medium is cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted 3 times with DCM
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel with a gradient of from 0% to 5% MeOH in DCM

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)NC(=O)NC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: CALCULATEDPERCENTYIELD 204.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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